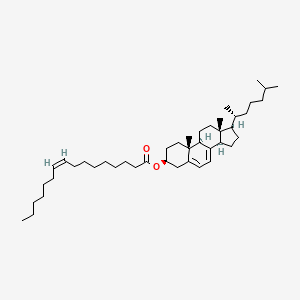
Gossypol-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gossypol-d2 is a deuterated derivative of gossypol, a naturally occurring polyphenolic compound found in the seeds, roots, and stems of cotton plants (genus Gossypium). Gossypol has been extensively studied for its biological activities, including antifertility, anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gossypol-d2 involves the incorporation of deuterium atoms into the gossypol molecule. One practical strategy for synthesizing deuterated gossypol derivatives involves the regioselective deacetylation of hexaacetyl apogossypol followed by the reductive removal of hydroxyl groups . The key steps include:
Deacetylation: This step involves the removal of acetyl groups under specific conditions to yield intermediate compounds.
Reductive Removal of Hydroxyl Groups: This step involves the reduction of hydroxyl groups to incorporate deuterium atoms.
The total yield of this synthesis method is over 40%, which is significantly higher than other reported methods .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The process would involve the use of specialized equipment for deuterium incorporation and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Gossypol-d2 undergoes various chemical reactions, including:
Oxidation: Gossypol can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the aldehyde groups in gossypol.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various gossypol derivatives, such as gossypol ethers, gossypol quinones, and gossypol acetates .
Scientific Research Applications
Gossypol-d2 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying polyphenolic structures.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential as an anticancer agent, male contraceptive, and antiviral compound
Industry: Utilized in the development of new pharmaceuticals and as a natural pesticide.
Mechanism of Action
Gossypol-d2 exerts its effects through several molecular mechanisms:
Anticancer Activity: Inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells.
Antiviral Activity: Inhibits RNA-dependent RNA polymerase, preventing viral replication.
Antifertility Effect: Disrupts spermatogenesis by inhibiting key enzymes involved in sperm production.
Comparison with Similar Compounds
Similar Compounds
Gossypol: The non-deuterated form of Gossypol-d2, with similar biological activities.
Apogossypol: A derivative of gossypol with modified hydroxyl groups.
Gossypol Acetate: An acetylated form of gossypol with enhanced stability.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for studying the effects of deuterium incorporation on biological activity and for developing new therapeutic agents .
Properties
Molecular Formula |
C30H30O8 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
5-deuterio-7-(4-deuterio-8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3/i7D,8D |
InChI Key |
QBKSWRVVCFFDOT-QTQOOCSTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=C2C=O)O)O)C(C)C)O)C3=C(C4=C(C(=C3C)[2H])C(=C(C(=C4C=O)O)O)C(C)C)O)C |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

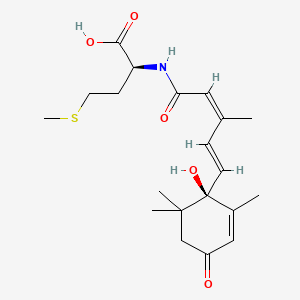
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
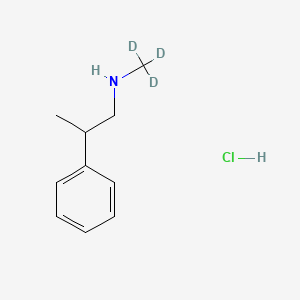
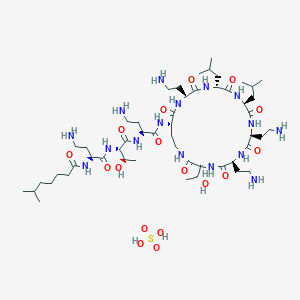

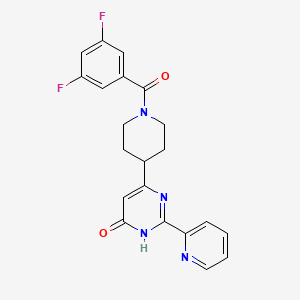
![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
